N-(3-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a variety of functional groups, including a chlorinated aromatic ring, a triazole ring, and a benzodioxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process may start with the chlorination of a methylphenyl compound, followed by the formation of the triazole ring through cyclization reactions. The benzodioxepin moiety can be introduced via a series of condensation reactions. The final step often involves the coupling of these intermediates under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other compounds featuring similar functional groups, such as:
- Triazole-based compounds
- Benzodioxepin derivatives
- Chlorinated aromatic compounds
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer specific properties such as enhanced binding affinity, stability, or reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H23ClN4O3S |
---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H23ClN4O3S/c1-3-27-21(15-8-9-18-19(12-15)30-11-5-10-29-18)25-26-22(27)31-13-20(28)24-17-7-4-6-16(23)14(17)2/h4,6-9,12H,3,5,10-11,13H2,1-2H3,(H,24,28) |
InChI Key |
YGXSSFGAMUVMMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)C)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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